Bienvenue dans la boutique en ligne BenchChem!

cis-3-(Benzyloxy)cyclopentan-1-ol

Stereochemistry Chiral Building Blocks Carbocyclic Nucleosides

cis-3-(Benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) is a chiral cyclopentanol building block defined by its cis relationship between the free hydroxyl and benzyl-protected hydroxyl groups, formally designated as the (1S,3R) enantiomer. This compound, with molecular weight 192.25 g/mol and computed XLogP3 of 1.9, belongs to a critical class of differentially protected cyclopentane-1,3-diol intermediates where configurational identity dictates downstream synthetic utility.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 212270-85-4
Cat. No. B2889979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(Benzyloxy)cyclopentan-1-ol
CAS212270-85-4
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESC1CC(CC1O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1
InChIKeySFIICXXRMNDRQC-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-(Benzyloxy)cyclopentan-1-ol (CAS 212270-85-4): Chiral Cyclopentanol Synthon for Stereodefined Procurement


cis-3-(Benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) is a chiral cyclopentanol building block defined by its cis relationship between the free hydroxyl and benzyl-protected hydroxyl groups, formally designated as the (1S,3R) enantiomer [1]. This compound, with molecular weight 192.25 g/mol and computed XLogP3 of 1.9, belongs to a critical class of differentially protected cyclopentane-1,3-diol intermediates where configurational identity dictates downstream synthetic utility . Its availability as a single, defined enantiomer (MFCD17677422) at commercial purity ≥97% distinguishes it from stereochemically ambiguous or racemic alternatives in research procurement channels .

Stereochemical Ambiguity in Cyclopentanol Building Blocks: Why cis-3-(Benzyloxy)cyclopentan-1-ol Cannot Be Freely Substituted


In-class compounds such as trans-3-(benzyloxy)cyclopentan-1-ol (CAS 1052100-73-8) and stereochemically undefined 3-(benzyloxy)cyclopentan-1-ol (CAS 905961-61-7) share identical molecular formulas and computed physicochemical properties with the target cis isomer [1]. However, in stereospecific synthetic sequences—particularly those constructing carbocyclic nucleoside analogues—the relative orientation of the C1-hydroxyl and C3-benzyloxy substituents directly controls the facial selectivity of subsequent Mitsunobu couplings, epoxidation reactions, and nucleobase installation steps [2]. A procurement decision that substitutes a trans or racemic mixture for the defined (1S,3R)-cis configuration introduces stereochemical scrambling that propagates through multi-step syntheses, altering diastereomeric ratios and compromising the configurational integrity of final bioactive molecules. The quantitative evidence below establishes exactly where and how this differentiation manifests.

Quantitative Differentiation Evidence for cis-3-(Benzyloxy)cyclopentan-1-ol Against Closest Analogs


Single Enantiomer Configurational Identity vs. Racemic/Diastereomeric Mixtures in Cyclopentanol Intermediates

The target compound cis-3-(benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) is supplied as the single (1S,3R) enantiomer with defined absolute configuration, as confirmed by its InChI Key SFIICXXRMNDRQC-NWDGAFQWSA-N and SMILES notation specifying [C@@H] and [C@H] chiral centers [1]. In contrast, the commercially available 3-(benzyloxy)cyclopentan-1-ol (CAS 905961-61-7) bears the InChI Key SFIICXXRMNDRQC-UHFFFAOYSA-N, indicating an undefined stereocenter mixture containing both cis and trans diastereomers and their enantiomers [2]. This stereochemical ambiguity directly impacts diastereomeric ratios in downstream carbocyclic nucleoside syntheses, where the cis relationship is required to establish the 1′,2′-cis substitution pattern essential for antiviral activity in analogues such as carbovir and entecavir [3].

Stereochemistry Chiral Building Blocks Carbocyclic Nucleosides Procurement Specification

cis vs. trans Diastereomer Specification: Differentiated Pharmacopoeial Identity and Synthetic Routing Control

The cis isomer (CAS 212270-85-4) and its trans counterpart (CAS 1052100-73-8) represent distinct chemical entities with separate CAS registry numbers, MDL identifiers, and InChI Keys, reflecting fundamentally different spatial arrangements of substituents [1]. The cis isomer bears the IUPAC name (1S,3R)-3-phenylmethoxycyclopentan-1-ol with MDL MFCD17677422, while the trans isomer is designated (1S,3S)-3-phenylmethoxycyclopentan-1-ol with MDL MFCD28502316 [2]. In the stereospecific synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues, the (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol intermediate—derived from the cis scaffold—undergoes microwave-assisted Mitsunobu coupling with nucleobases to yield the required cis-configured products [3]. The trans isomer cannot access this stereochemical outcome without additional inversion steps, adding synthetic steps and reducing overall yield.

Diastereomer Differentiation Synthetic Route Control Vendor Specification Procurement Decision

Commercial Availability Purity Benchmarking: cis-3-(Benzyloxy)cyclopentan-1-ol vs. Stereochemically Undefined Analogs

Across multiple authorized vendor channels, cis-3-(benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) is consistently specified at ≥97% purity by Sigma-Aldrich (AChemBlock source) and Aladdin Scientific . The stereochemically undefined 3-(benzyloxy)cyclopentan-1-ol (CAS 905961-61-7) is typically offered at a lower minimum purity specification of 95% by multiple suppliers including AKSci, Chemshuttle, and Chemscene . This 2-percentage-point differential in minimum purity specification translates to a potential doubling of impurity burden (≤3% vs. ≤5% total impurities) in the undefined analog, which includes stereoisomeric contaminants that cannot be removed by achiral purification methods.

Purity Specification Vendor QC Comparison Procurement Decision Building Block Procurement

Differentiated Reactivity in Carbocyclic Nucleoside Synthesis: cis-Configured Cyclopentanol as a Prerequisite for Stereospecific Coupling

In the synthesis of enantiomerically pure 1′,2′-cis-disubstituted carbocyclic nucleoside analogues, the stereospecific microwave-assisted Mitsunobu coupling of nucleobases requires a defined cis relationship between the hydroxyl and protected benzyloxy substituents on the cyclopentane scaffold [1]. The documented synthetic route employs (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol—an intermediate derived from the cis-cyclopentanol core—to achieve the required 1′,2′-cis configuration in the final nucleoside product with complete stereochemical fidelity [1]. The trans-configured analog, bearing (1S,3S) or (1R,3R) relative stereochemistry, would direct nucleobase installation to the opposite face, yielding the undesired 1′,2′-trans stereoisomer that lacks the biological activity profile of cis-configured carbocyclic nucleosides such as entecavir and carbovir .

Carbocyclic Nucleosides Mitsunobu Coupling Stereospecific Synthesis Antiviral Intermediates

High-Value Application Scenarios for cis-3-(Benzyloxy)cyclopentan-1-ol Based on Established Differentiation Evidence


Stereospecific Synthesis of 1′,2′-cis-Disubstituted Carbocyclic Nucleoside Analogues for Antiviral Drug Discovery

The defined (1S,3R)-cis configuration of this compound is a structural prerequisite for the microwave-assisted Mitsunobu coupling protocol that yields 1′,2′-cis-disubstituted carbocyclic nucleoside analogues, a class that includes potent antiviral agents targeting hepatitis B and HIV [1]. Procurement of the cis isomer ensures direct compatibility with the established stereospecific synthetic route, eliminating the need for additional inversion chemistry that would be required if the trans isomer (CAS 1052100-73-8) or stereochemically undefined mixtures (CAS 905961-61-7) were substituted [1].

Enantiomerically Pure Chiral Pool Synthesis Requiring Orthogonally Protected Cyclopentane-1,3-diol Cores

The compound provides a single-enantiomer cyclopentane scaffold with differentially protected hydroxyl groups (free OH at C1, benzyl-protected OH at C3), enabling sequential functionalization without protecting group manipulation . This orthogonal protection strategy is not achievable with the stereochemically undefined analog (CAS 905961-61-7), which introduces stereoisomeric contaminants that compromise the configurational purity of subsequent intermediates [2]. The ≥97% commercial purity specification further reduces the burden of pre-use purification in multi-step academic and industrial synthesis workflows .

Diastereomerically Controlled Fragment Coupling in Medicinal Chemistry Lead Optimization

In medicinal chemistry campaigns where the relative stereochemistry of cyclopentane substituents directly influences target binding, the cis-defined building block enables rational structure-activity relationship (SAR) exploration with full stereochemical control [2]. The distinct InChI Key and MDL identifier of the cis isomer (MFCD17677422) vs. the trans isomer (MFCD28502316) provide unambiguous chain-of-custody documentation from procurement through final compound registration, satisfying pharmaceutical quality documentation requirements [2].

Process Chemistry Development for Scalable Carbocyclic Nucleoside Manufacturing

The defined (1S,3R) stereochemistry of the cis isomer, combined with its consistent ≥97% purity across authorized vendor channels, supports the development of robust process chemistry routes where stereochemical fidelity must be maintained across scale-up from milligram to kilogram quantities . Substitution with the 95%-purity undefined analog introduces batch-dependent variability in diastereomeric composition that complicates process validation and regulatory filing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3-(Benzyloxy)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.